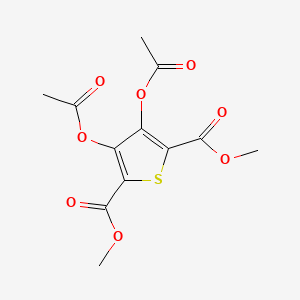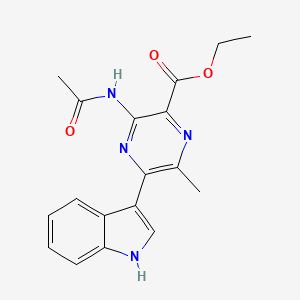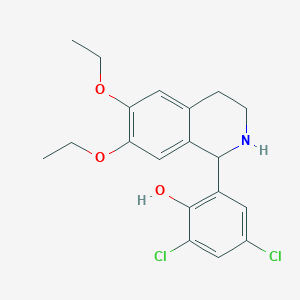![molecular formula C14H11F3N6O2 B11077297 3-[(2E)-2-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11077297.png)
3-[(2E)-2-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that features a combination of a furan ring, a trifluoromethoxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves multiple steps. One common method starts with the preparation of 5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE, which can be synthesized from 4-(trifluoromethoxy)aniline through a series of reactions including nitration, reduction, and formylation . The next step involves the reaction of this aldehyde with 4-amino-4H-1,2,4-triazole to form the hydrazone derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the nitro group results in the corresponding amine .
Scientific Research Applications
5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE involves its interaction with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific biological pathways . The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and anastrozole, which also contain the 1,2,4-triazole ring, are used as antifungal and anticancer agents, respectively.
Furan Derivatives: Compounds such as furanones and furfurals are used in various chemical industries for their reactivity and versatility.
Uniqueness
5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the triazole ring provides a versatile scaffold for biological activity .
Properties
Molecular Formula |
C14H11F3N6O2 |
|---|---|
Molecular Weight |
352.27 g/mol |
IUPAC Name |
3-N-[(E)-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C14H11F3N6O2/c15-14(16,17)25-10-3-1-9(2-4-10)12-6-5-11(24-12)7-19-21-13-22-20-8-23(13)18/h1-8H,18H2,(H,21,22)/b19-7+ |
InChI Key |
ORQNGEIYZVYRPF-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC3=NN=CN3N)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC3=NN=CN3N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde](/img/structure/B11077218.png)
![13,13-dimethyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine](/img/structure/B11077224.png)
![2-methyl-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11077232.png)

![1-(8-(4-Bromophenyl)-1-(2-chlorophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl)ethanone](/img/structure/B11077257.png)
![2-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl diphenylphosphinate](/img/structure/B11077265.png)
![4-methyl-N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclohexane-1,2'-quinazolin]-3'-yl)benzenesulfonamide](/img/structure/B11077278.png)
![2-[1-(3-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11077279.png)
![N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11077289.png)


![6-Amino-4-(2-chlorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11077310.png)
![2-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11077312.png)
